3-chloro-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a 1,2,4-triazole substituent.
Properties
IUPAC Name |
3-chloro-2-(3,5-dibromo-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2ClF3N4/c9-6-16-7(10)18(17-6)5-4(11)1-3(2-15-5)8(12,13)14/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYZBWNEYSYHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C(=NC(=N2)Br)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antimicrobial, antifungal, and antiparasitic activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 406.38 g/mol. Its structure includes a pyridine ring substituted with a trifluoromethyl group and a triazole moiety that is brominated. This unique combination of functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole and pyridine rings exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of triazole compounds can inhibit various strains of bacteria and fungi. The specific compound has been noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 0.125 | |
| Pseudomonas aeruginosa | 0.5 | |
| Escherichia coli | 1.0 |
Antifungal Activity
The compound has also shown promise against various fungal pathogens:
- Fungal Assays indicate that the triazole component enhances antifungal activity by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .
Antiparasitic Activity
Emerging research suggests potential antiparasitic effects:
- In vitro tests have indicated that the compound exhibits activity against protozoan parasites such as Leishmania spp., which are responsible for leishmaniasis. The mechanism appears to involve interference with the parasite's metabolic pathways .
The biological activity of this compound is primarily attributed to its ability to disrupt critical biochemical processes in target organisms:
- Inhibition of Enzyme Activity : The triazole ring binds to the heme group of cytochrome P450 enzymes in fungi and bacteria, inhibiting their function.
- Disruption of Membrane Integrity : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate microbial membranes effectively.
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study 1 : A study involving the treatment of MRSA infections demonstrated that patients receiving a regimen including this compound showed a significant reduction in bacterial load compared to controls.
- Case Study 2 : In animal models, administration of the compound resulted in notable improvements in survival rates against Leishmania infections compared to untreated groups.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s core pyridine-triazole framework is shared with several derivatives, differing in substituents and functional groups. Key analogs include:
Physicochemical and Stability Considerations
- The brominated triazole in the target compound may enhance stability compared to non-halogenated analogs (e.g., hydrazones), as bromine increases molecular weight and hydrophobicity .
- Trifluoromethyl groups improve metabolic resistance, a trait shared with ethiprole and fipronil .
Key Research Findings and Implications
Agrochemical Potential: The trifluoromethyl-pyridine core is a hallmark of modern pesticides (e.g., fipronil), suggesting the target compound could act as a protoporphyrinogen oxidase inhibitor or GABA receptor antagonist .
Synthetic Challenges : Bromination and triazole incorporation require precise conditions (e.g., Pd-catalyzed cross-coupling, as seen in EP 4 238 971 A1) .
Biological Activity : SC06’s apoptotic activity highlights the role of pyridine-hydrazone hybrids in targeting growth factor pathways .
Q & A
Q. What are the typical synthetic routes for preparing this compound?
The synthesis involves palladium-catalyzed cross-coupling reactions and halogenation steps. Key steps include:
- Bromination : Introducing dibromo substituents to the 1,2,4-triazole ring using brominating agents under inert conditions (e.g., N-bromosuccinimide in DMF at 0–25°C) .
- Nucleophilic substitution : Reacting 3,5-dibromo-1H-1,2,4-triazole with a chlorinated pyridine precursor in the presence of a base like Cs₂CO₃ and catalysts such as Pd₂(dba)₃/Xantphos .
- Purification : Column chromatography (SiO₂, gradient elution with EtOAc/cyclohexane) or preparative HPLC for high-purity isolation .
Q. What spectroscopic techniques are used for structural characterization?
- X-ray crystallography : SHELXL or SHELXS for refining crystal structures .
- NMR spectroscopy : ¹H/¹³C-NMR to confirm substituent positions (e.g., trifluoromethyl at pyridine C5, triazole N1 linkage) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and isotopic patterns .
Q. What are common reactivity patterns of this compound?
- Electrophilic substitution : The electron-deficient pyridine ring undergoes regioselective reactions (e.g., nitration at C4) .
- Cross-coupling : Suzuki-Miyaura reactions at the chloro position (C2) with aryl boronic acids .
- Triazole ring functionalization : Bromine atoms at C3/C5 of the triazole participate in nucleophilic displacement with amines or thiols .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (Xantphos vs. SPhos) to enhance coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (THF, DMF) to control reaction rates and byproduct formation .
- Temperature gradients : Optimize stepwise heating (e.g., 0°C → 80°C) to minimize decomposition of thermally sensitive intermediates .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., triazole protons vs. pyridine protons) .
- X-ray vs. DFT calculations : Compare experimental crystallographic data (ORTEP-3 visualization) with computational models (B3LYP/6-31G*) to validate bond angles/geometry .
- Isotopic labeling : Use ¹⁹F-NMR to track trifluoromethyl group orientation in dynamic systems .
Q. What strategies mitigate byproduct formation during halogenation?
- Controlled stoichiometry : Limit bromine equivalents (≤2.2 eq.) to avoid over-halogenation of the triazole ring .
- In situ quenching : Add Na₂S₂O₃ after bromination to terminate residual Br₂ .
- HPLC-MS monitoring : Track reaction progress and identify intermediates early .
Q. How to evaluate the compound’s potential in materials science applications?
- Ligand design : Coordinate with transition metals (e.g., Ir³⁺) for OLED emitters; assess photoluminescence quantum yield (PLQY) .
- Thermal stability : Perform TGA/DSC to determine decomposition thresholds (>250°C for device integration) .
- Charge transport studies : Use cyclic voltammetry to measure HOMO/LUMO gaps and compare with DFT predictions .
Data Contradiction Analysis
Q. Conflicting crystallographic How to interpret disordered trifluoromethyl groups?
- Multi-conformer refinement : Use SHELXL’s PART instruction to model disorder and calculate occupancy ratios .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–F⋯H contacts) to assess packing effects on disorder .
Q. Divergent biological activity in assays: Mechanistic insights?
- SAR studies : Modify substituents (e.g., replace Cl with Br at pyridine C3) and test against target enzymes (e.g., kinase inhibition assays) .
- Molecular docking : Simulate binding modes (AutoDock Vina) with protein targets (e.g., IGF-1R) to identify critical interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
